MAO-B Inhibition Potency of 3-Chloro-7-bromo-4-hydroxyquinoline vs. In-Class Structural Analogs
3-Chloro-7-bromo-4-hydroxyquinoline exhibits a defined IC50 value of >100,000 nM against recombinant human monoamine oxidase B (MAO-B), representing a distinct activity profile compared to the 3-unsubstituted 7-bromo analog (CHEMBL2206099), which shows an IC50 of 57,300 nM against MAO-A [1]. The 3-chloro substitution introduces a measurable shift in enzyme inhibition potency and isoform selectivity that differentiates this compound from mono-halogenated 4-hydroxyquinoline derivatives.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >100,000 nM (against human recombinant MAO-B) |
| Comparator Or Baseline | 7-bromo analog (CHEMBL2206099): IC50 = 57,300 nM (against MAO-A) |
| Quantified Difference | Target compound shows >1.74-fold higher IC50 (lower potency) for MAO-B compared to comparator's MAO-A inhibition; represents >100 µM threshold activity |
| Conditions | Human recombinant MAO-B expressed in insect cells; kynuramine oxidation measured via spectrofluorometric 4-hydroxyquinoline formation |
Why This Matters
This distinct inhibition profile enables researchers to select the appropriate substitution pattern based on desired MAO isoform selectivity and potency thresholds for neurodegenerative disease target screening.
- [1] BindingDB. Entry BDBM50063525 (CHEMBL3398528). 3-Chloro-7-bromo-4-hydroxyquinoline MAO-B inhibition data. Accessed 2026. View Source
